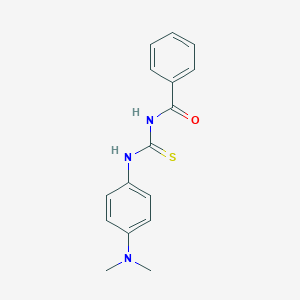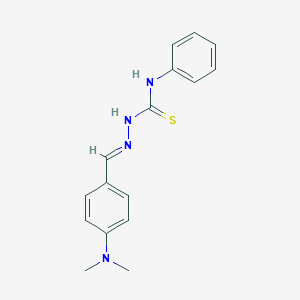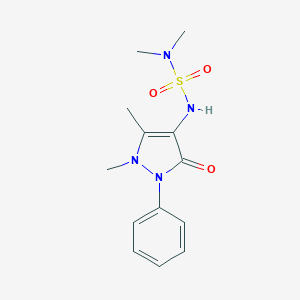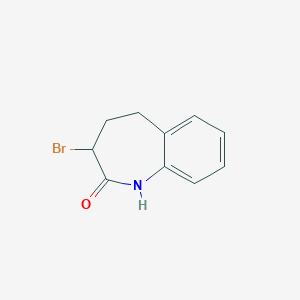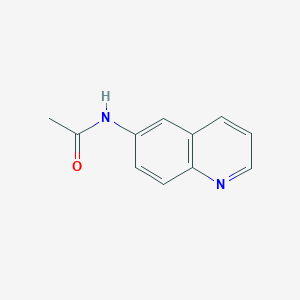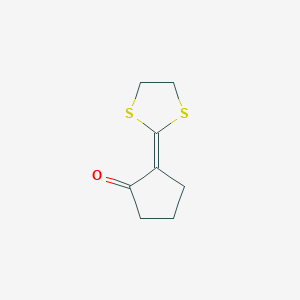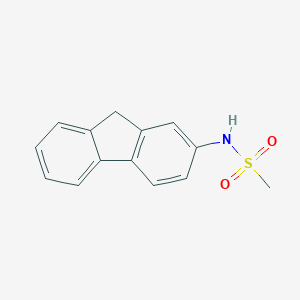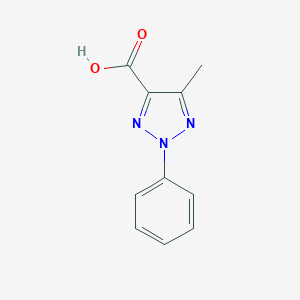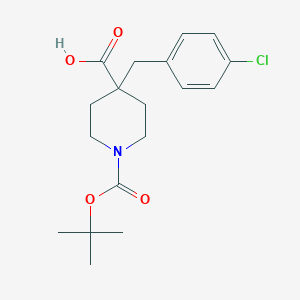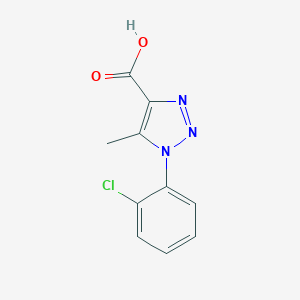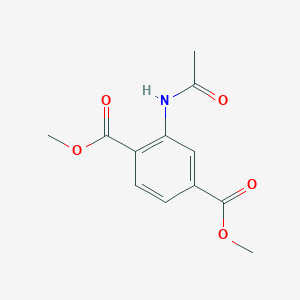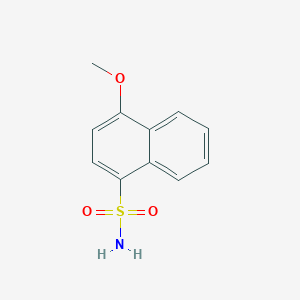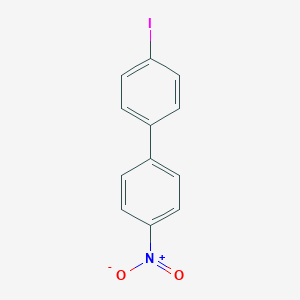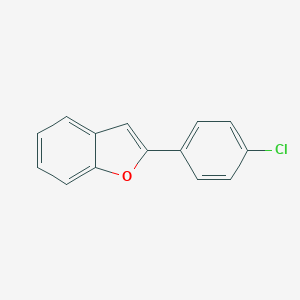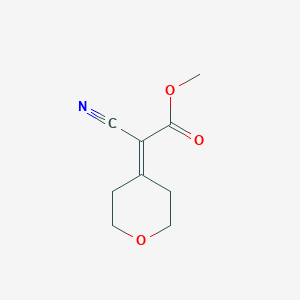
Methyl 2-cyano-2-(oxan-4-ylidene)acetate
Descripción general
Descripción
Methyl 2-cyano-2-(oxan-4-ylidene)acetate, also known as MCOA, is a chemical compound with the molecular formula C8H9NO3. It is a colorless liquid that is used in various scientific research applications due to its unique properties. MCOA is also known by other names such as ethyl 2-cyano-2-(oxan-4-ylidene)acetate and 2-cyano-2-(oxan-4-ylidene)acetic acid methyl ester.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-2-(oxan-4-ylidene)acetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can undergo nucleophilic addition reactions with various electrophiles such as aldehydes, ketones, and imines. It can also undergo nucleophilic substitution reactions with various halides.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Methyl 2-cyano-2-(oxan-4-ylidene)acetate are not well studied. However, it is known to be a non-toxic compound that is relatively stable under normal conditions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also soluble in various organic solvents such as ethanol, methanol, and dichloromethane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-cyano-2-(oxan-4-ylidene)acetate has several advantages for lab experiments. It is a relatively cheap and readily available compound that can be easily synthesized in the lab. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also a versatile building block that can be used to synthesize a wide range of compounds. However, Methyl 2-cyano-2-(oxan-4-ylidene)acetate has some limitations for lab experiments. It is a highly reactive compound that can undergo unwanted side reactions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the use of Methyl 2-cyano-2-(oxan-4-ylidene)acetate in scientific research. One potential application is in the synthesis of new drugs and bioactive molecules. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can be used as a starting material for the synthesis of various heterocycles and amino acids, which are important building blocks for drug discovery. Another potential application is in the development of new materials. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can be used as a building block for the synthesis of various polymers and copolymers, which have potential applications in fields such as electronics and biomedicine.
In conclusion, Methyl 2-cyano-2-(oxan-4-ylidene)acetate is a versatile compound that has various scientific research applications. It is a cheap and readily available building block that can be used to synthesize a wide range of compounds. However, its reactivity and sensitivity to air and moisture make it challenging to work with. Future research on Methyl 2-cyano-2-(oxan-4-ylidene)acetate could lead to the development of new drugs, bioactive molecules, and materials.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-2-(oxan-4-ylidene)acetate is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is a versatile building block that can be used to synthesize a wide range of compounds such as heterocycles, amino acids, and peptides. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also used as a starting material for the synthesis of various drugs and bioactive molecules.
Propiedades
Número CAS |
14389-98-1 |
|---|---|
Nombre del producto |
Methyl 2-cyano-2-(oxan-4-ylidene)acetate |
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
methyl 2-cyano-2-(oxan-4-ylidene)acetate |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h2-5H2,1H3 |
Clave InChI |
WTJOZBNYFZXKJX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1CCOCC1)C#N |
SMILES canónico |
COC(=O)C(=C1CCOCC1)C#N |
Sinónimos |
Methyl 2-cyano-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

